molecular formula C11H12F3NO B2354121 N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine CAS No. 1341576-78-0

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine

Cat. No.: B2354121
CAS No.: 1341576-78-0
M. Wt: 231.218
InChI Key: HTWHDWQYMWLUND-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine: is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a trifluoromethyl group attached to a benzylamine moiety. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted benzylamine compounds .

Scientific Research Applications

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the oxetane ring. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWHDWQYMWLUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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